

physicochemical properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1414974

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An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines three key motifs: an isoxazole ring, a difluorinated phenyl group, and a carboxylic acid. This unique combination imparts properties that are highly relevant for developing novel therapeutic agents. The isoxazole core is a versatile scaffold found in numerous approved drugs, while the difluorophenyl moiety can enhance metabolic stability and target-binding affinity through specific fluorine interactions.^{[1][2]} The carboxylic acid group provides a critical handle for salt formation, formulation, and interaction with biological targets.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document explains the scientific rationale behind property measurements, offers detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research and development setting.

Molecular Identity and Structural Significance

A precise understanding of a compound's structure and identity is the foundation of all subsequent characterization.

Chemical Identity

The fundamental identifiers for **5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid	[3]
CAS Number	1083224-23-0	[3][4][5]
Molecular Formula	C ₁₀ H ₅ F ₂ NO ₃	[3][4]
Molecular Weight	225.15 g/mol	[1][3][4]
Canonical SMILES	<chem>C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O</chem>	[3]
InChIKey	FQAFQXBZWSTPRH-UHFFFAOYSA-N	[1][3]

Structural Diagram

The chemical structure dictates the compound's physical and biological properties. The diagram below illustrates the key functional groups.

Caption: Chemical structure of **5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid**.

Core Physicochemical Properties: Data and Determination

The following properties are critical to assessing the drug-like potential of a compound. For each, we discuss its relevance, present available data, and provide a standard, robust protocol

for its experimental determination.

Physical State and Purity

- **Relevance:** The physical form and purity are baseline parameters that affect all other measurements. Purity is especially critical, as impurities can drastically alter properties like melting point and solubility.
- **Observed Data:** The compound is typically supplied as a white crystalline solid with a purity of 97% or higher.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- **Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)**
 - **System Preparation:** Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) on an HPLC system equipped with a UV detector.
 - **Mobile Phase:** Prepare a gradient system.
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Acetonitrile.
 - **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.
 - **Chromatographic Method:**
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 μ L.
 - **Detection Wavelength:** 254 nm.
 - **Gradient:** Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

- Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
- System Validation: The protocol is validated by running a blank (solvent only) to ensure no system peaks interfere and by demonstrating reproducibility across multiple injections.

Melting Point (T_m)

- Relevance: The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity.
- Observed Data: Specific melting point data is not consistently available in public databases, but its solid nature is confirmed.[\[1\]](#)
- Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
 - Rationale: DSC is chosen over traditional melt-temp apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
 - Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan. Crimp the pan to enclose the sample.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
 - Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.

Acid Dissociation Constant (pKa)

- Relevance: The pKa defines the extent of ionization at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral, more lipophilic form (R-COOH) and the ionized,

more water-soluble form ($R\text{-COO}^-$). This profoundly impacts solubility, membrane permeability, and receptor binding.

- Observed Data: No experimental pKa value is publicly available for this specific compound.
- Experimental Protocol: Determination by Potentiometric Titration
 - Rationale: This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the direct observation of the proton dissociation.
 - System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, 10).
 - Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure sufficient solubility of the neutral form.
 - Titration: Place the sample solution in a jacketed beaker at a constant temperature (25 °C) and continuously stir. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH) using an automated titrator. Record the pH after each addition.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve), where the concentrations of the protonated and deprotonated species are equal.

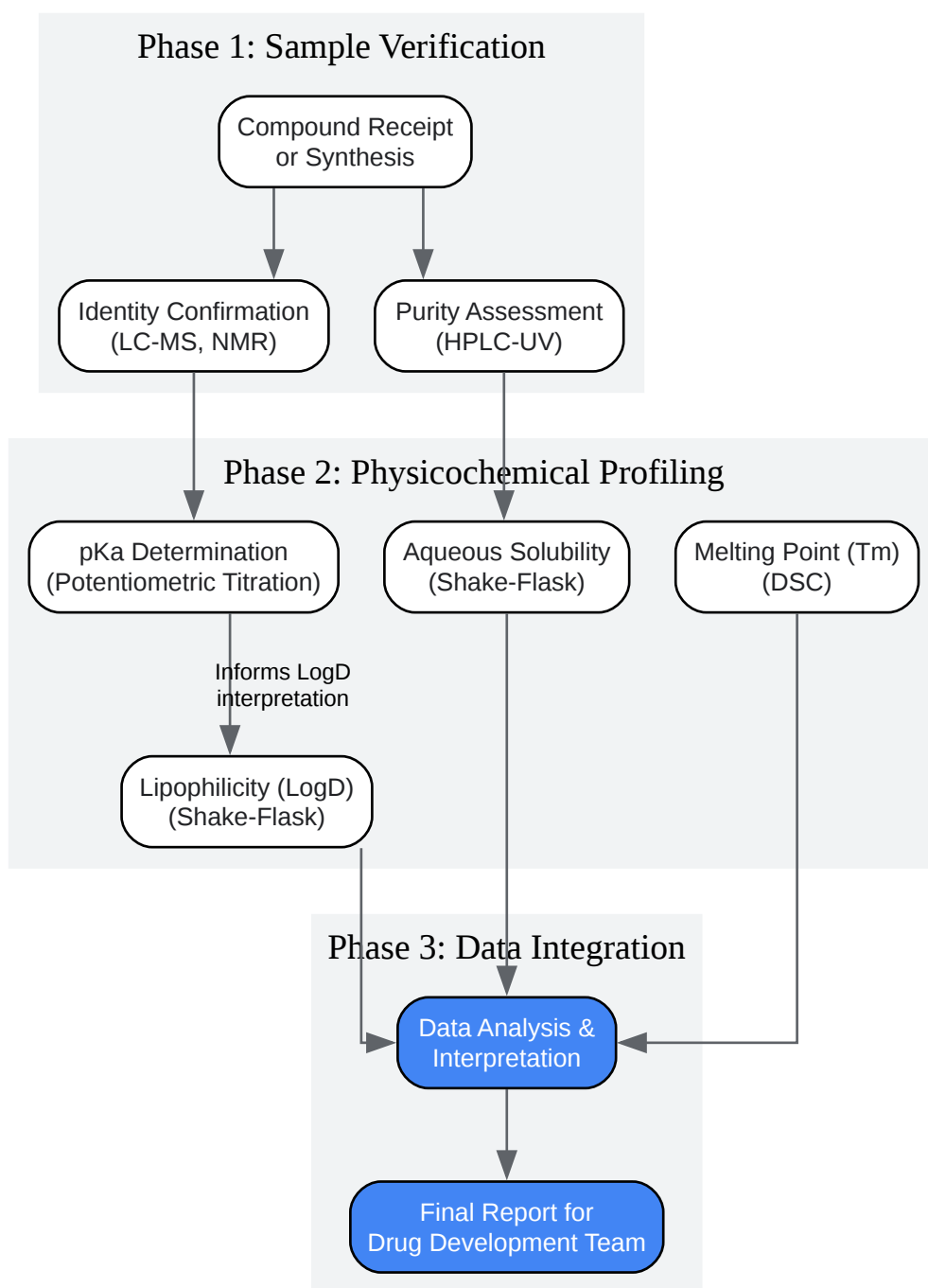
Lipophilicity (LogP and LogD)

- Relevance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
 - LogP: The partition coefficient of the neutral species between octanol and water.
 - LogD: The distribution coefficient at a specific pH, accounting for all ionized and neutral species. LogD at pH 7.4 is most relevant for physiological conditions.
- Observed Data: The compound is described as having significant lipophilicity due to its fluorinated phenyl group, but no quantitative value is provided.^[1]

- Experimental Protocol: Shake-Flask Method for LogD_{7.4}
 - Rationale: The shake-flask method is the traditional and most reliable method for determining partition coefficients. It directly measures the distribution of the compound between an aqueous and an immiscible organic phase.
 - Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
 - Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).
 - Partitioning: Combine equal volumes of the aqueous buffer and the compound's octanol solution in a glass vial.
 - Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Let the vial stand to allow for complete phase separation.
 - Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and organic layers using a validated analytical method like HPLC-UV (as described in section 2.1).
 - Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$. The protocol's integrity is ensured by running replicates and confirming mass balance.

Integrated Analytical Workflow

A logical workflow ensures that foundational properties are confirmed before more complex characterization is undertaken. This systematic approach prevents the misinterpretation of data due to sample impurity or identity issues.



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Caption: A validated workflow for the physicochemical characterization of a novel compound.

Safety and Handling

Professional laboratory diligence is required when handling this compound.

- GHS Hazard Classification:

Hazard Code	Description	Pictogram
H302	Harmful if swallowed	GHS07 (Exclamation Mark)
H315	Causes skin irritation	GHS07 (Exclamation Mark)
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

Sources:[\[3\]](#)

- Handling Recommendations:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[\[5\]](#)

Conclusion

5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid presents a physicochemical profile characteristic of a promising but challenging drug discovery candidate. It is a crystalline solid with significant lipophilicity, driven by the difluorophenyl ring, and acidic properties conferred by the carboxylic acid group. Its poor aqueous solubility in the neutral form is expected, but this will be significantly modulated by pH due to the carboxylic acid's pKa. A thorough experimental determination of its pKa, LogD at physiological pH, and precise aqueous solubility is paramount for any drug development program. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

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